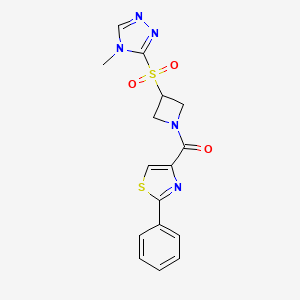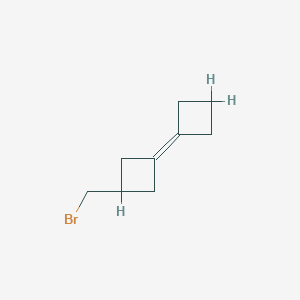
1-(Bromomethyl)-3-cyclobutylidenecyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a precursor compound with a brominating agent . The specific synthesis pathway would depend on the structure of the precursor compound and the desired bromomethyl compound .Molecular Structure Analysis
The molecular structure of bromomethyl compounds is influenced by the presence of the bromomethyl group. This group can participate in further chemical transformations, influencing the compound’s reactivity.Chemical Reactions Analysis
Bromomethyl compounds can undergo various chemical reactions. For example, they can participate in substitution reactions, where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds are influenced by their molecular structure. For example, the presence of the bromomethyl group can affect properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Functional Materials
Fluorescent probes play a crucial role in biological studies and clinical applications. Researchers have developed long-wavelength fluorescent probes applicable for in vivo biomedical purposes. These probes aid in disease diagnosis, theranostics (such as fluorogenic prodrugs), and the detection of ions, small organic molecules, and biomacromolecules. The simplicity of preparation, sensitivity, and selectivity of fluorescent probes makes them indispensable tools in research and industry .
Materials Science and Environmental Studies
Bromopyrenes, derivatives of pyrene, have garnered attention due to their versatile properties. As a member of this class, 1-(Bromomethyl)-3-cyclobutylidenecyclobutane contributes to materials science. Researchers investigate its behavior in various environments, including its interactions with other molecules and surfaces. Understanding its reactivity and stability aids in designing novel materials .
Reaction-Based Fluorescent Sensors
Researchers have explored reaction-based fluorescent probes for detecting reactive species such as oxygen, nitrogen, and sulfur. 1-(Bromomethyl)-3-cyclobutylidenecyclobutane could potentially serve as a precursor for developing such sensors. These probes find applications in environmental monitoring, bioimaging, and disease diagnostics .
Molecular Logic Gates
Molecular logic gates are essential components in molecular computing and information processing. While not directly studied for this purpose, the bromomethyl functionality in 1-(Bromomethyl)-3-cyclobutylidenecyclobutane could inspire novel designs for logic gates. These gates operate based on specific chemical inputs and can perform simple computational tasks .
Biomedical Imaging Agents
The compound’s unique structure may allow it to serve as a contrast agent in imaging techniques. Researchers could explore its potential for enhancing magnetic resonance imaging (MRI) or positron emission tomography (PET) scans. Developing targeted imaging agents based on this scaffold could improve disease visualization and diagnosis .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-cyclobutylidenecyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c10-6-7-4-9(5-7)8-2-1-3-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRSWXLHOXNIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CC(C2)CBr)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680873.png)
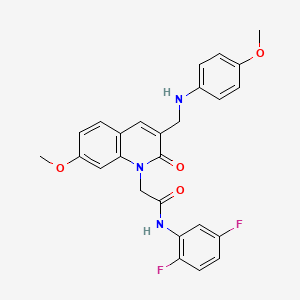
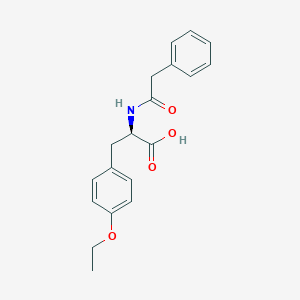
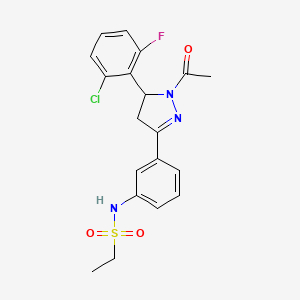
![methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2680878.png)
![N-(3-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2680879.png)
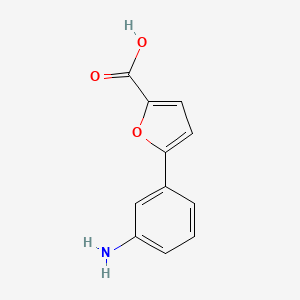


![Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2680889.png)
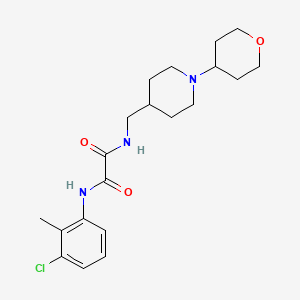
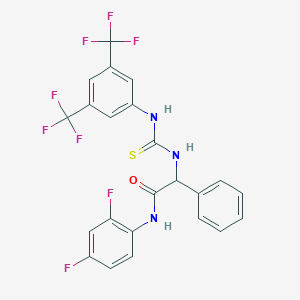
![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)
